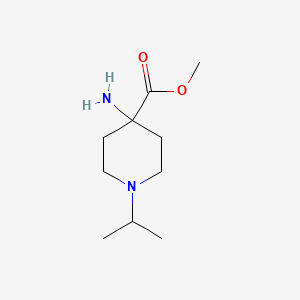

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and isopropylamine.

Formation of Intermediate: The piperidine ring is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions including alkylation, acylation, and reduction.

Final Product Formation: The intermediate is then esterified with methanol to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 4-amino-1-isopropylpiperidine-4-carboxylate exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-amino-1-benzylpiperidine-4-carboxylate

- Methyl 4-amino-1-ethylpiperidine-4-carboxylate

- Methyl 4-amino-1-methylpiperidine-4-carboxylate

Uniqueness

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate (also known as Methyl 4-(propan-2-yl)piperidine-4-carboxylate) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an isopropyl group and a carboxylate moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as a prodrug , where it undergoes metabolic conversion to release active pharmacological agents. Several studies have indicated that it modulates enzyme activity, influencing various biochemical pathways crucial for therapeutic effects.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter reuptake, similar to certain piperidine derivatives.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential use in oncology.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties . In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer Cells : In studies involving breast cancer cell lines, treatment with this compound led to decreased cell viability and increased markers of apoptosis, such as caspase activation and cytochrome c release from mitochondria .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It demonstrated significant activity against several bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased potency against specific cancer cell lines |

| Variation in alkyl chain length | Altered pharmacokinetic properties |

| Substitution at the nitrogen atom | Enhanced receptor binding affinity |

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Neurotransmitter Reuptake : A study demonstrated that this compound inhibits dopamine reuptake in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

- Cytotoxic Effects on Tumor Cells : In a controlled experiment, the compound was tested against colon cancer cells, revealing significant cytotoxicity compared to untreated controls, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications to the compound could lead to new antibiotics .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3/h8H,4-7,11H2,1-3H3 |

InChI Key |

SUBNBHZBMLOQPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.